molecular formula C4H6N2OS B8450171 1-Hydroxy-2-methylsulfanylimidazole

1-Hydroxy-2-methylsulfanylimidazole

Katalognummer: B8450171
Molekulargewicht: 130.17 g/mol
InChI-Schlüssel: PKJRVTCWLBOPKP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Hydroxy-2-methylsulfanylimidazole is a heterocyclic compound containing both sulfur and nitrogen atoms within its structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-2-methylsulfanylimidazole typically involves the reaction of imidazole derivatives with methylthio reagents under controlled conditions. One common method includes the use of thionyl chloride and methylthio aniline as starting materials, followed by nucleophilic substitution and cyclization reactions . The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Chemischer Reaktionen

Types of Reactions

1-Hydroxy-2-methylsulfanylimidazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride.

    Catalysts: Palladium, platinum, and other transition metals.

Major Products Formed

    Sulfoxides and Sulfones: Formed through oxidation reactions.

    Thiols and Sulfides: Formed through reduction reactions.

    Substituted Imidazoles: Formed through nucleophilic substitution reactions.

Wirkmechanismus

The mechanism of action of 1-Hydroxy-2-methylsulfanylimidazole involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or altering membrane permeability . The exact molecular targets and pathways can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-Hydroxy-2-methylsulfanylimidazole is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity.

Eigenschaften

Molekularformel

C4H6N2OS

Molekulargewicht

130.17 g/mol

IUPAC-Name

1-hydroxy-2-methylsulfanylimidazole

InChI

InChI=1S/C4H6N2OS/c1-8-4-5-2-3-6(4)7/h2-3,7H,1H3

InChI-Schlüssel

PKJRVTCWLBOPKP-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NC=CN1O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.